molecular formula C13H20O4 B14269926 Ethyl 2-oxo-1-(3-oxopentyl)cyclopentane-1-carboxylate CAS No. 176101-58-9

Ethyl 2-oxo-1-(3-oxopentyl)cyclopentane-1-carboxylate

Cat. No.: B14269926
CAS No.: 176101-58-9
M. Wt: 240.29 g/mol
InChI Key: CTOFCZPSQYLEKW-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1-(3-oxopentyl)cyclopentane-1-carboxylate is an organic compound with the molecular formula C13H20O4 It is a derivative of cyclopentanone and is characterized by the presence of an ethyl ester group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-1-(3-oxopentyl)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with ethyl chloroformate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then treated with 3-oxopentanal to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and increased yield. The use of phase-transfer catalysts can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-1-(3-oxopentyl)cyclopentane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Esters and amides.

Scientific Research Applications

Ethyl 2-oxo-1-(3-oxopentyl)cyclopentane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-1-(3-oxopentyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and functional groups. The pathways involved may include the modulation of metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxocyclopentanecarboxylate: A structurally similar compound with a simpler structure.

    Ethyl 2-oxo-1-propyl-cyclopentane-1-carboxylate: Another related compound with a different alkyl group.

Uniqueness

Ethyl 2-oxo-1-(3-oxopentyl)cyclopentane-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and research.

Properties

CAS No.

176101-58-9

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

ethyl 2-oxo-1-(3-oxopentyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C13H20O4/c1-3-10(14)7-9-13(12(16)17-4-2)8-5-6-11(13)15/h3-9H2,1-2H3

InChI Key

CTOFCZPSQYLEKW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCC1(CCCC1=O)C(=O)OCC

Origin of Product

United States

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